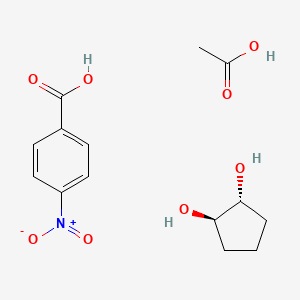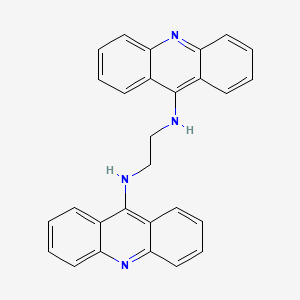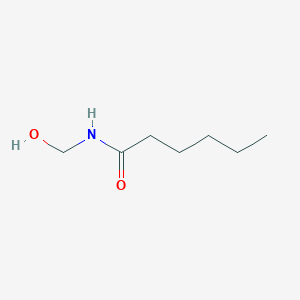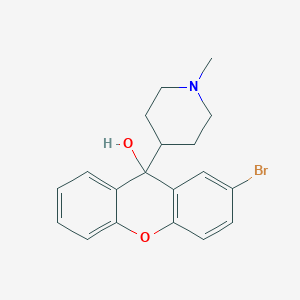
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is a chemical compound that belongs to the xanthene family Xanthenes are known for their fluorescent properties and are widely used in various scientific applications, including as dyes and in biological imaging
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL typically involves the bromination of 9H-xanthen-9-OL followed by the introduction of the 1-methylpiperidin-4-YL group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the xanthene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include de-brominated compounds or modified piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed as a fluorescent probe in biological imaging and cell tracking.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL largely depends on its application. In biological systems, it may interact with cellular components through its fluorescent properties, allowing for imaging and tracking. The bromine atom and the piperidine ring can also interact with various molecular targets, potentially influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
9H-xanthen-9-OL: The parent compound without the bromine and piperidine modifications.
2-Bromo-9H-xanthen-9-OL: Lacks the piperidine ring but contains the bromine atom.
9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL: Contains the piperidine ring but lacks the bromine atom.
Uniqueness
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is unique due to the combination of the bromine atom and the piperidine ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
60086-28-4 |
|---|---|
Fórmula molecular |
C19H20BrNO2 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2-bromo-9-(1-methylpiperidin-4-yl)xanthen-9-ol |
InChI |
InChI=1S/C19H20BrNO2/c1-21-10-8-13(9-11-21)19(22)15-4-2-3-5-17(15)23-18-7-6-14(20)12-16(18)19/h2-7,12-13,22H,8-11H2,1H3 |
Clave InChI |
LFDHQGUYWJNDRH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2(C3=CC=CC=C3OC4=C2C=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


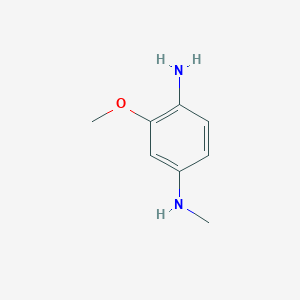

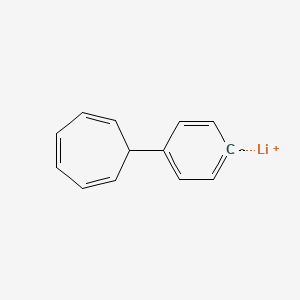

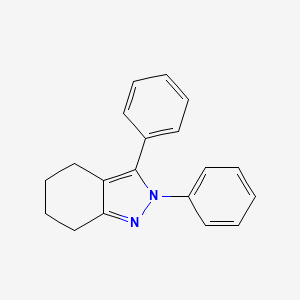
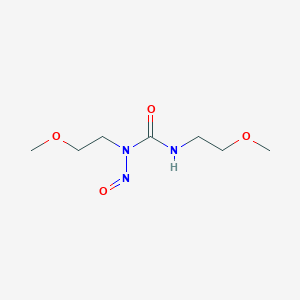


![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
